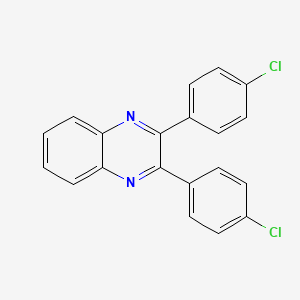
2,3-Bis(4-chlorophenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(4-chlorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and industrial chemistry. The compound features two 4-chlorophenyl groups attached to the quinoxaline core, making it a unique and valuable molecule in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-chlorophenyl)quinoxaline typically involves the condensation of 4-chlorobenzil with o-phenylenediamine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions. The reaction yields the desired quinoxaline derivative after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
反応の種類: 2,3-ビス(4-クロロフェニル)キノキサリンは、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: この化合物は、強力な酸化剤を使用して酸化させて、キノキサリンN-オキシドを生成できます。
還元: 還元反応により、キノキサリン環をジヒドロキノキサリン誘導体に変換できます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
主要な生成物: これらの反応から形成される主な生成物には、キノキサリンN-オキシド、ジヒドロキノキサリン、およびさまざまな置換キノキサリン誘導体が含まれます .
4. 科学研究での応用
2,3-ビス(4-クロロフェニル)キノキサリンは、科学研究で数多くの応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗がん特性の可能性について調査されています。
医学: 生物学的活性のために、潜在的な治療薬として研究されています。
科学的研究の応用
2,3-Bis(4-chlorophenyl)quinoxaline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
作用機序
2,3-ビス(4-クロロフェニル)キノキサリンの作用機序は、さまざまな分子標的との相互作用を伴います。この化合物は、DNAやタンパク質に結合し、それらの正常な機能を阻害できます。この相互作用は、癌細胞の増殖の阻害とアポトーシスの誘導につながる可能性があります。 関与する経路には、細胞生存に不可欠な重要な酵素やシグナル伝達経路の阻害が含まれます .
類似化合物:
キノキサリン: より単純な構造を持つ親化合物。
2,3-ジフェニルキノキサリン: 塩素原子がない以外は同様の構造です。
2,3-ビス(フェニルアミノ)キノキサリン: 抗マラリア活性で知られています.
独自性: 2,3-ビス(4-クロロフェニル)キノキサリンは、塩素原子の存在により独特です。塩素原子は、その生物学的活性と化学反応性を高めます。 これは、研究や産業におけるさまざまな用途に適した貴重な化合物となっています .
類似化合物との比較
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: Similar structure but without the chlorine atoms.
2,3-Bis(phenylamino)quinoxaline: Known for its antimalarial activity.
Uniqueness: 2,3-Bis(4-chlorophenyl)quinoxaline is unique due to the presence of chlorine atoms, which enhance its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
138476-26-3 |
|---|---|
分子式 |
C20H12Cl2N2 |
分子量 |
351.2 g/mol |
IUPAC名 |
2,3-bis(4-chlorophenyl)quinoxaline |
InChI |
InChI=1S/C20H12Cl2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H |
InChIキー |
YRIYQYFTIPWTDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11669548.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11669556.png)
![3-(5-bromothiophen-2-yl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669566.png)
![ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate](/img/structure/B11669573.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B11669579.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11669584.png)
![(5Z)-3-benzyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669598.png)
![6-(4-Isopropylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11669600.png)
![N-(5-Chloro-2-methylphenyl)-N-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide](/img/structure/B11669605.png)
![4-nitro-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11669606.png)
![ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11669612.png)
![4-(2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl benzoate](/img/structure/B11669618.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11669619.png)
![4-[(3,4-dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B11669630.png)
